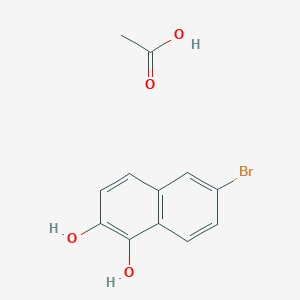

Acetic acid;6-bromonaphthalene-1,2-diol

Description

Significance of Brominated Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis

Brominated naphthalene derivatives are highly valued as precursors in the synthesis of more complex molecules. The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the creation of polymers, dyes, and pharmaceutical agents.

The regioselective synthesis of specific bromonaphthalene isomers is a key challenge and an active area of research. cardiff.ac.ukresearchgate.net The position of the bromine atom on the naphthalene ring dictates the steric and electronic environment, thereby influencing the outcome of subsequent reactions. cardiff.ac.uk For instance, the synthesis of 2,6-disubstituted naphthalenes often relies on the availability of 2,6-dibromonaphthalene (B1584627) as a starting material. cardiff.ac.uk

Furthermore, bromonaphthalenes are instrumental in the production of valuable materials with unique applications. cardiff.ac.uk Their utility extends to the synthesis of ligands for catalysis, components of liquid crystals, and building blocks for supramolecular assemblies. The ability to introduce a bromine atom at a specific position allows for precise control over the final architecture and properties of the target molecule.

Structural and Chemical Characteristics of Dihydroxylated Naphthalene Frameworks

The dihydroxylated naphthalene framework, or naphthalenediol, is characterized by the presence of two hydroxyl (-OH) groups attached to the naphthalene core. The relative positions of these hydroxyl groups (e.g., 1,2-, 1,4-, 2,3-, etc.) significantly impact the molecule's properties, including its acidity, hydrogen bonding capabilities, and reactivity.

Naphthalene-1,2-diols are vicinal diols, and this arrangement allows for specific chemical transformations. For example, they can act as bidentate ligands for metal ions and can be oxidized to the corresponding ortho-quinones. The hydroxyl groups are electron-donating and activate the aromatic ring towards electrophilic substitution.

The presence of a bromine atom on this framework, as in 6-bromonaphthalene-1,2-diol (B3190952), would be expected to further modulate these properties. The electron-withdrawing nature of the bromine atom would influence the acidity of the hydroxyl protons and the electron density of the aromatic rings, thereby affecting its reactivity in further chemical modifications.

Academic Research Landscape of 6-Bromonaphthalene-1,2-diol

The academic research landscape for 6-bromonaphthalene-1,2-diol (CAS Number: 50457-15-3) is notably limited. chemsrc.com While its chemical structure is well-defined, there is a scarcity of published studies detailing its synthesis, characterization, and applications. Much of the available information is inferred from the chemistry of related compounds.

In contrast, the corresponding oxidized form, 6-bromonaphthalene-1,2-dione (B177211) (also known as 6-bromo-1,2-naphthoquinone), has received more attention. lookchem.com Research on this dione (B5365651) provides insights into potential synthetic routes to the diol, as the reduction of a quinone is a standard method for preparing the corresponding hydroquinone (B1673460) or catechol.

The broader field of brominated naphthalenes and naphthalenediols is rich with research, focusing on their synthesis, biological activities, and material applications. cardiff.ac.uknih.gov This body of work provides a foundation for hypothesizing the potential utility and reactivity of 6-bromonaphthalene-1,2-diol. However, without dedicated studies, its specific properties and potential remain largely unexplored in the scientific literature.

Compound Data

Below are tables detailing the available chemical information for 6-bromonaphthalene-1,2-diol and its related dione for comparative purposes.

Table 1: Chemical Identification of 6-Bromonaphthalene-1,2-diol

| Identifier | Value |

| Chemical Name | 6-bromonaphthalene-1,2-diol |

| CAS Number | 50457-15-3 |

| Molecular Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.07 g/mol |

Table 2: Physicochemical Properties of the Related Compound 6-Bromonaphthalene-1,2-dione

| Property | Value |

| Melting Point | 168 °C (estimate) |

| Boiling Point | 363.7 °C at 760 mmHg |

| Density | 1.708 g/cm³ |

| LogP | 2.22770 |

Note: The data in Table 2 is for 6-bromonaphthalene-1,2-dione and is provided as a reference due to the lack of specific experimental data for 6-bromonaphthalene-1,2-diol.

Structure

3D Structure of Parent

Properties

CAS No. |

61978-55-0 |

|---|---|

Molecular Formula |

C12H11BrO4 |

Molecular Weight |

299.12 g/mol |

IUPAC Name |

acetic acid;6-bromonaphthalene-1,2-diol |

InChI |

InChI=1S/C10H7BrO2.C2H4O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4) |

InChI Key |

CKSFWKPREPMMTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC2=C(C=CC(=C2O)O)C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromonaphthalene 1,2 Diol and Precursors

Strategies for Regioselective Bromination of Naphthalene (B1677914) and Naphthol Substrates

Achieving the correct substitution pattern on the naphthalene ring is the critical first stage of the synthesis. The directing effects of substituents already present on the ring, such as hydroxyl or alkoxy groups, are exploited to guide the incoming bromine atom to the desired position.

A common and well-documented starting material for the synthesis of 6-bromo substituted naphthalenes is 2-naphthol (B1666908) (also known as β-naphthol). The direct bromination of 2-naphthol in a glacial acetic acid medium is a foundational step. orgsyn.orggoogle.com

When 2-naphthol is treated with bromine in glacial acetic acid, a dibromination reaction occurs, yielding 1,6-dibromo-2-naphthol (B94854) as the primary product. orgsyn.orggoogle.com The hydroxyl group at C-2 is an activating ortho-, para-director. The initial bromination occurs at the highly reactive C-1 position. The presence of the first bromine atom, along with the hydroxyl group, then directs the second bromination to the C-6 position.

This intermediate, 1,6-dibromo-2-naphthol, is not the final desired precursor but is crucial for the next step. The selective removal of the bromine atom at the 1-position is then required. This is achieved through a reduction reaction. The dibrominated compound is heated with a reducing agent, such as mossy tin, in boiling acetic acid. orgsyn.orggoogle.comorgsyn.org The tin selectively reduces the more labile bromine at the C-1 position, affording the key intermediate, 6-bromo-2-naphthol (B32079), in high yield. orgsyn.orgorgsyn.org

| Step | Starting Material | Reagents | Solvent | Key Intermediate | Yield |

| 1. Bromination | 2-Naphthol | Bromine | Glacial Acetic Acid | 1,6-Dibromo-2-naphthol | High |

| 2. Reduction | 1,6-Dibromo-2-naphthol | Mossy Tin | Glacial Acetic Acid | 6-Bromo-2-naphthol | 96-100% (crude) |

An alternative strategy involves protecting the hydroxyl group of 2-naphthol as an alkoxy ether, typically a methoxy (B1213986) group, prior to bromination. Starting with 2-methoxynaphthalene, bromination with bromine in acetic acid also leads to the formation of a 1,6-dibromo intermediate, specifically 1,6-dibromo-2-methoxynaphthalene. epo.orggoogle.com

Similar to the naphthol pathway, a selective debromination at the 1-position is necessary. For this alkoxy-substituted intermediate, metallic iron powder has been shown to be an effective reagent for the selective removal of the C-1 bromine. epo.orggoogle.com This reaction, carried out in the acetic acid medium, yields 6-bromo-2-methoxynaphthalene. epo.org This compound can then be demethylated to provide 6-bromo-2-naphthol, or used in subsequent steps. This route offers an alternative, particularly in multi-step syntheses where protection of the hydroxyl group is advantageous. orgsyn.orggoogle.com

| Step | Starting Material | Reagents | Solvent | Key Intermediate | Yield |

| 1. Bromination | 2-Methoxynaphthalene | Bromine | Acetic Acid | 1,6-Dibromo-2-methoxynaphthalene | Good |

| 2. Debromination | 1,6-Dibromo-2-methoxynaphthalene | Iron Powder | Acetic Acid | 6-Bromo-2-methoxynaphthalene | High |

Synthesis of Naphthalenediol Moieties via Reduction Pathways

With the key precursor, 6-bromo-2-naphthol, in hand, the next stage involves the introduction of the second hydroxyl group to form the 1,2-diol (catechol) structure. This is typically accomplished by first oxidizing the naphthol to a naphthoquinone, followed by reduction.

The most direct route to 6-bromonaphthalene-1,2-diol (B3190952) from 6-bromo-2-naphthol proceeds via the corresponding o-quinone. 6-bromo-2-naphthol can be oxidized to 6-bromo-1,2-naphthoquinone. A specific method for this transformation involves using potassium nitrosodisulfonate (Fremy's salt) in an aqueous acetate (B1210297) buffer, which is a known method for oxidizing phenols to o-quinones. lookchem.com This reaction has been reported to produce 6-bromo-1,2-naphthoquinone from 6-bromo-2-naphthol with a yield of 68%. lookchem.com

Once 6-bromo-1,2-naphthoquinone is formed, the final step is the reduction of the dione (B5365651) moiety to the corresponding diol. This is a standard transformation in organic chemistry. Common and effective reducing agents for converting quinones to hydroquinones (diols) include sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). These methods are generally high-yielding and reduce the carbonyl groups without affecting the aromatic ring or the bromo substituent. The reduction of 6-bromo-1,2-naphthoquinone yields the final target compound, 6-bromonaphthalene-1,2-diol.

While the oxidation-reduction pathway via the naphthoquinone is the most established and practical approach, other theoretical reductive methods could be considered. For instance, direct dihydroxylation of a suitable bromonaphthalene precursor is a possibility, though achieving regioselectivity for the 1,2-positions on a substituted naphthalene ring is challenging and often results in mixtures of isomers.

Another potential approach could involve the selective reduction of a more highly oxidized precursor. However, the synthesis of such precursors is often more complex than the synthesis of 6-bromo-1,2-naphthoquinone. Therefore, the reduction of the corresponding brominated naphthalenedione remains the most synthetically viable and widely employed strategy for the formation of the naphthalenediol moiety in this context.

Multi-Step Synthesis of 6-Bromonaphthalene-1,2-diol from Simpler Precursors

Tying the methodologies together, a complete and logical multi-step synthesis for 6-bromonaphthalene-1,2-diol can be outlined, starting from the readily available chemical, 2-naphthol.

Synthesis of 1,6-Dibromo-2-naphthol: 2-Naphthol is dissolved in glacial acetic acid and treated with two equivalents of bromine. The reaction proceeds to yield 1,6-dibromo-2-naphthol. orgsyn.orggoogle.com

Synthesis of 6-Bromo-2-naphthol: The crude 1,6-dibromo-2-naphthol is then heated in glacial acetic acid with mossy tin. This effects a selective reduction, removing the bromine at the 1-position to yield 6-bromo-2-naphthol. orgsyn.orgorgsyn.org The crude product can be obtained in nearly quantitative yield and purified by distillation and recrystallization. orgsyn.org

Synthesis of 6-Bromo-1,2-naphthoquinone: The purified 6-bromo-2-naphthol is oxidized using an oxidizing agent like potassium nitrosodisulfonate in a buffered solution to give 6-bromo-1,2-naphthoquinone. lookchem.com

Synthesis of 6-Bromonaphthalene-1,2-diol: The final step involves the reduction of 6-bromo-1,2-naphthoquinone. Treatment with a mild reducing agent such as sodium dithionite or catalytic hydrogenation reduces the two carbonyl groups to hydroxyl groups, yielding the final product, 6-bromonaphthalene-1,2-diol.

This synthetic sequence highlights a classic approach in aromatic chemistry, utilizing directing group effects, selective protection/deprotection (or dehalogenation), and well-established oxidation/reduction reactions to construct a complex, polysubstituted naphthalene derivative from a simple precursor.

Derivatization of 1,6-Dibromo-2-naphthol Intermediates

A primary route to obtaining 6-substituted bromonaphthols involves the derivatization of more heavily halogenated precursors. The selective reduction of 1,6-dibromo-2-naphthol is a well-established method for the synthesis of 6-bromo-2-naphthol, a direct precursor to the target diol. orgsyn.orgchemicalbook.com This process involves the removal of the bromine atom at the C1 position, which is more reactive, while retaining the bromine at the C6 position.

The synthesis begins with the bromination of β-naphthol in a suitable solvent, such as glacial acetic acid, to produce the 1,6-dibromo-2-naphthol intermediate. orgsyn.orgyoutube.com This dibrominated compound is then selectively reduced. One common method involves using metallic tin in the presence of an acid. orgsyn.orggoogle.com

Reaction Scheme:

Bromination: β-Naphthol + 2 Br₂ (in glacial acetic acid) → 1,6-Dibromo-2-naphthol

Reduction: 1,6-Dibromo-2-naphthol + Sn (in glacial acetic acid/H₂O) → 6-Bromo-2-naphthol

The crude 6-bromo-2-naphthol obtained from this reduction is often of sufficient purity for subsequent steps, though it may contain some tin residues. orgsyn.org Further purification can be achieved through vacuum distillation and recrystallization from a mixture of acetic acid and water. orgsyn.orgyoutube.com

Control of Halogenation and Hydroxylation Patterns

Achieving the specific 6-bromo-1,2-diol substitution pattern requires careful control over the electrophilic substitution reactions on the naphthalene core. The directing effects of the substituents already present on the ring are paramount.

Halogenation Control: In the initial bromination of β-naphthol (2-hydroxynaphthalene), the hydroxyl group is a strongly activating, ortho-, para-directing group. This leads to the substitution of bromine at the C1 (ortho) and C6 (para) positions. The choice of solvent and catalyst can influence the selectivity of polybromination. For instance, using bromine over calcined montmorillonite (B579905) KSF clay can lead to mixtures of dibromonaphthalene isomers, including 1,4- and 1,5-dibromonaphthalene. cardiff.ac.uk However, for the synthesis of the 1,6-dibromo intermediate, glacial acetic acid is an effective solvent. orgsyn.orgyoutube.com

Hydroxylation Control: Introducing a second hydroxyl group to form the 1,2-diol (a catechol arrangement) on the 6-bromonaphthalene scaffold is a significant challenge. Direct hydroxylation of aromatic rings can be achieved using various methods, though controlling the position of the incoming hydroxyl group is key.

Enzymatic Hydroxylation: Naphthalene dioxygenase, a non-heme iron-dependent bacterial enzyme, can catalyze the syn-dihydroxylation of naphthalenes. acs.org Biomimetic iron catalysts have been developed to mimic this activity, using hydrogen peroxide as the oxidant to achieve dearomative dihydroxylation. acs.org

Chemical Hydroxylation: Selective hydroxylation can also be pursued using chemical oxidants. For instance, singlet molecular oxygen has been shown to selectively hydroxylate phenol (B47542) to hydroquinone (B1673460) (para-hydroxylation). nih.gov Iron-containing halogenases can utilize high-valent iron-oxo intermediates to install halogen atoms, but competitive hydroxylation can also occur. researchgate.net The development of catalysts that favor hydroxylation over other side reactions is an active area of research. mdpi.com For a precursor like 6-bromo-2-naphthol, the existing hydroxyl group would direct a second hydroxylation to the ortho position (C1), potentially yielding the desired 6-bromonaphthalene-1,2-diol.

Optimization of Reaction Parameters and Yields in the Synthesis of Bromonaphthalenediols

The efficient synthesis of bromonaphthalenediols and their precursors hinges on the careful optimization of reaction parameters. Factors such as solvent choice, catalyst type and loading, reaction temperature, and reagent stoichiometry all play critical roles in maximizing yield and purity. whiterose.ac.uknih.govresearchgate.net

Role of Acetic Acid as Solvent and its Influence on Reaction Selectivity

Glacial acetic acid is a frequently used solvent in the synthesis of brominated naphthols, serving multiple functions that influence the reaction's outcome. orgsyn.orgchemicalbook.comyoutube.com

Solubilizing Agent: It effectively dissolves the starting material, β-naphthol, and the bromine reagent, creating a homogeneous reaction medium. orgsyn.orgyoutube.com

Stabilization of Intermediates: As a polar protic solvent, acetic acid can stabilize the charged intermediates (arenium ions or Wheland intermediates) formed during electrophilic aromatic substitution. stackexchange.com This stabilization can influence the reaction rate and selectivity.

Reaction Medium for Reduction: In the subsequent reduction of 1,6-dibromo-2-naphthol, acetic acid serves as the medium for the reaction with metallic tin. orgsyn.org It helps to dissolve the tin salts formed during the reaction, facilitating the work-up process. orgsyn.org

Influence on Selectivity: While the directing effects of the hydroxyl group are dominant, the solvent can modulate the reactivity of the electrophile. In some bromination reactions, acetic acid is thought to polarize the bromine molecule (Brδ+−Brδ−···HOAc), potentially forming BrOAc as the active electrophilic species, which can affect selectivity. stackexchange.com The use of acetic acid in the bromination of β-naphthol reliably yields the 1,6-dibromo isomer, which is the necessary precursor for 6-bromo-2-naphthol. orgsyn.org

Below is a table summarizing the use of acetic acid in a typical synthesis of 6-bromo-2-naphthol.

| Reaction Step | Reagents | Role of Acetic Acid | Typical Conditions | Yield | Reference |

| Bromination | β-Naphthol, Bromine | Solvent | Gentle shaking, 15-30 min addition | High (Intermediate) | orgsyn.org |

| Reduction | 1,6-Dibromo-2-naphthol, Tin | Solvent, Acidic Medium | Boiling, 3 hours | 96-100% (crude) | orgsyn.org |

| Recrystallization | Crude 6-Bromo-2-naphthol | Solvent (with water) | Heating to dissolve, slow cooling | 77-96% (after dist.) | orgsyn.orgyoutube.com |

Catalytic and Stoichiometric Reagents in Synthetic Pathways (e.g., tin, iron)

Both catalytic and stoichiometric reagents are essential for directing the synthetic pathways toward the desired brominated naphthalene derivatives.

| Parameter | Value/Condition | Reference |

| Reagent | Mossy Tin (Sn) | orgsyn.org |

| Stoichiometry | ~1.27 gram atoms per mole of substrate | orgsyn.org |

| Solvent | Glacial Acetic Acid / Water | orgsyn.orgyoutube.com |

| Temperature | Boiling | orgsyn.org |

| Product | 6-Bromo-2-naphthol | orgsyn.org |

Iron (Catalytic Reagent): Iron complexes are emerging as versatile catalysts for both halogenation and hydroxylation reactions, which are key transformations in the synthesis of the target compound. researchgate.net

C-H Halogenation: Iron-containing halogenase enzymes utilize high-valent iron-oxo intermediates to install halogen atoms onto substrates. researchgate.net Bio-inspired synthetic iron complexes are being developed to mimic this reactivity, offering a catalytic approach to selective C-H halogenation under mild conditions. researchgate.net

C-H Hydroxylation: Iron catalysts can also facilitate the hydroxylation of aromatic rings. Iron(III) TAML activators with hydrogen peroxide can catalytically oxidize naphthalene, initially forming naphthoquinones. nih.gov Furthermore, biomimetic iron catalysts have been shown to perform the syn-dihydroxylation of naphthalenes, mimicking the action of naphthalene dioxygenase to form diols. acs.org The oxidation of 2-bromonaphthalene (B93597) with such a catalyst has been shown to yield the corresponding dihydroxylated (and further oxidized) products. acs.org This catalytic approach represents a promising, sustainable method for introducing the diol functionality onto the bromonaphthalene core. acs.org

Chemical Reactivity and Transformation Pathways of 6 Bromonaphthalene 1,2 Diol

Oxidative Transformations of Naphthalene-1,2-diols

The 1,2-diol (catechol) functionality in 6-bromonaphthalene-1,2-diol (B3190952) is susceptible to oxidation, a common feature for naphthalene-1,2-diols. This reactivity leads to the formation of corresponding quinone structures, which are of significant interest due to their presence in biologically active molecules and as versatile synthetic intermediates.

Conversion to Brominated Naphthoquinones

The oxidation of naphthalenediols is a direct and efficient route to synthesizing naphthoquinones. In the case of 6-bromonaphthalene-1,2-diol, oxidation readily yields 6-bromo-1,2-naphthoquinone. lookchem.comchemspider.com This transformation is a key step in the functionalization of the naphthalene (B1677914) core. Various oxidizing agents can be employed for this purpose, with reagents like pyridinium (B92312) chlorochromate (PCC) being effective for the oxidation of diols to diones. researchgate.net The reaction involves the removal of two hydrogen atoms from the hydroxyl groups, leading to the formation of two carbonyl groups and the characteristic o-quinone structure.

The resulting 6-bromo-1,2-naphthoquinone is a valuable synthon for further chemical modifications. lookchem.com The presence of the bromine atom and the quinone ring system allows for diverse subsequent reactions, making it a precursor for more complex molecules.

Table 1: Oxidation of 6-Bromonaphthalene-1,2-diol

| Reactant | Product | Reagent Example | Reaction Type |

|---|

Photo-oxidative and Chemo-oxidative Reactions

Naphthalene derivatives can undergo oxidation initiated by light (photo-oxidation) or various chemical oxidants (chemo-oxidation). In photo-oxidation, a photosensitizer can absorb light and transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This species can then react with the electron-rich naphthalene diol system. While specific studies on 6-bromonaphthalene-1,2-diol are not extensively detailed, the general principles of photo-oxidation suggest that it would likely lead to ring-opened products or complex polymeric materials, depending on the reaction conditions. mdpi.com

Chemo-oxidative reactions, employing stronger oxidizing agents or different reaction pathways, can also lead to degradation of the aromatic system. For instance, the reaction of related polybrominated naphthalene derivatives can be influenced by the specific reagents and conditions, leading to a variety of functionalized products. researchgate.net

Reactions Involving the Bromine Substituent on the Naphthalene Core

The bromine atom on the naphthalene ring of 6-bromonaphthalene-1,2-diol is a versatile handle for introducing a wide range of functional groups. This can be achieved through nucleophilic substitution, reductive removal of the bromine, or by leveraging the carbon-bromine bond in modern cross-coupling catalysis.

Nucleophilic Displacement and Substitution Reactions (e.g., methoxylation)

Although nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, under certain conditions, the bromine atom of 6-bromonaphthalene-1,2-diol can be displaced by strong nucleophiles. An example of such a transformation is methoxylation, where a methoxy (B1213986) group replaces the bromine atom. This is typically achieved by reacting the bromo-compound with a source of methoxide (B1231860) ions, such as sodium methoxide. Such reactions often require elevated temperatures or the presence of a catalyst. researchgate.netrsc.org

For instance, the reaction of brominated naphthalene precursors with silver salts in methanol (B129727) has been shown to yield methoxylated products. researchgate.net This suggests a pathway for converting 6-bromonaphthalene-1,2-diol to a methoxynaphthalene-1,2-diol derivative, thereby altering the electronic and steric properties of the molecule.

Reductive Dehalogenation of Brominated Naphthalenediols (e.g., with hydriodic acid in acetic acid)

The bromine atom can be selectively removed from the naphthalene core through reductive dehalogenation. This process replaces the C-Br bond with a C-H bond, yielding the parent naphthalene-1,2-diol (B1222099). A classic method for this transformation involves the use of a reducing agent in an acidic medium. For example, 1,6-dibromo-2-naphthol (B94854) can be reduced to 6-bromo-2-naphthol (B32079) using tin in acetic acid. orgsyn.org A similar principle applies to the dehalogenation of 6-bromonaphthalene-1,2-diol. The use of hydriodic acid in acetic acid is another effective method for the reductive dehalogenation of aryl halides. orgsyn.org

This reaction is valuable for synthesizing the corresponding debrominated naphthalenediol, which may be difficult to prepare directly, or as a strategic step in a multi-step synthesis to temporarily use the bromo-group as a directing or protecting group.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond in 6-bromonaphthalene-1,2-diol is an excellent site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The aryl bromide functionality makes the compound a suitable substrate for a variety of named reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting 6-bromonaphthalene-1,2-diol with an arylboronic acid would yield a 6-arylnaphthalene-1,2-diol, effectively creating a biaryl structure. The reaction is known for its mild conditions and high functional group tolerance. acs.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl group at the 6-position of the naphthalene-1,2-diol core. youtube.com

These cross-coupling reactions significantly expand the synthetic utility of 6-bromonaphthalene-1,2-diol, allowing for its incorporation into more complex and diverse molecular architectures for applications in materials science and pharmaceuticals. nih.gov

Table 2: Transition Metal-Catalyzed Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | 6-Aryl-naphthalene-1,2-diol |

Information regarding "Acetic acid;6-bromonaphthalene-1,2-diol" is not available in current scientific literature.

Extensive searches of chemical databases and scientific literature have yielded no direct information on the compound specified as "this compound" or on the specific chemical reactivity of 6-bromonaphthalene-1,2-diol . The initial searches identified related but distinct molecules such as 6-bromo-2-naphthol, 6-bromonaphthalene-1,2-dione (B177211), and other brominated naphthalene derivatives. However, no data was found for the diol specified in the request, nor for its reactions as outlined.

Consequently, it is not possible to provide a scientifically accurate article on the chemical reactivity and transformation pathways of 6-bromonaphthalene-1,2-diol, including its esterification, etherification, formation of cyclic derivatives, or its complexation and chelation chemistry.

Any attempt to generate the requested article would require speculation and would not be based on verified scientific findings, thereby failing to meet the standards of accuracy and reliability. Further research would be necessary to synthesize and characterize 6-bromonaphthalene-1,2-diol and to investigate its chemical properties and reactivity before a comprehensive and accurate article could be written.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Bromination of Naphthalene (B1677914) Derivatives

The synthesis of bromonaphthalene derivatives, a precursor to the target diol, occurs via electrophilic aromatic substitution. The mechanism for the bromination of naphthalene is analogous to that of benzene (B151609), involving the attack of an electrophile on the aromatic ring, formation of a resonance-stabilized carbocation intermediate (an arenium ion), and subsequent loss of a proton to restore aromaticity. youtube.com

In the case of naphthalene, substitution can occur at the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The attack at the α-position is kinetically favored because the resulting arenium ion is more stable. stackexchange.com This increased stability arises from the ability to draw resonance structures where the aromaticity of the adjacent benzene ring is preserved. stackexchange.comchegg.com In contrast, attack at the β-position necessarily disrupts the aromaticity of both rings in all significant resonance contributors. Consequently, the bromination of naphthalene typically yields the α-bromo product as the major isomer under kinetic control. chegg.com The reaction is often carried out using bromine in a solvent like carbon tetrachloride or acetic acid. youtube.com The use of solid catalysts, such as certain clays, can also influence the regioselectivity of the reaction. cardiff.ac.uk

Mechanistic Studies of Oxidative Conversion to Quinones

Naphthalene diols, including brominated derivatives, can be oxidized to form the corresponding naphthoquinones. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. researchgate.net

One well-studied method involves the oxidation of naphthalene with potassium permanganate (B83412) in an aqueous acetic acid medium. jchps.comresearchgate.net Kinetic studies of this reaction indicate that the process is first-order with respect to the oxidant, the naphthalene substrate, and the acid catalyst. jchps.comresearchgate.net The proposed mechanism involves the formation of an intermediate complex between the permanganate ion and the naphthalene derivative, which then breaks down in a rate-determining step to yield the final quinone product, such as 1,4-naphthoquinone. youtube.comjchps.com In some cases, the oxidation of naphthalene can lead to phthalic acid. jchps.comresearchgate.net

Other oxidizing agents can also be employed. For instance, pyridinium (B92312) chlorochromate (PCC) is effective for oxidizing brominated dihydronaphthalene-1,4-diols to the corresponding 1,4-diones (naphthoquinones). researchgate.net This reaction provides an efficient route to functionalized brominated naphthoquinones. researchgate.net

Insights into Stereochemical Control and Absolute Configuration Determination in Diol Derivatization

The absolute configuration of a chiral molecule refers to the specific three-dimensional arrangement of its atoms. wikipedia.org For diols such as 6-bromonaphthalene-1,2-diol (B3190952), which contains chiral centers, determining this configuration is crucial for understanding its chemical and biological properties.

A common and reliable method for determining the absolute configuration of chiral diols involves derivatization with a chiral reagent, followed by spectroscopic analysis, typically using Nuclear Magnetic Resonance (NMR). researchgate.net For example, the diol can be esterified with the (R)- and (S)-enantiomers of an auxiliary acid, such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA). This process creates a pair of diastereomeric bis-esters. researchgate.net

Because diastereomers have different physical properties, their NMR spectra will also differ. By comparing the chemical shifts in the ¹H NMR spectra of the (R)- and (S)-MPA esters, particularly for the protons near the chiral centers, one can deduce the absolute configuration of the original diol based on established empirical models. researchgate.net This method allows for the simultaneous assignment of the stereochemistry at both chiral centers. researchgate.net Alternative techniques for determining absolute configuration include X-ray crystallography, though this requires the formation of a suitable single crystal. wikipedia.orgresearchgate.net

Kinetic and Thermodynamic Aspects of Reactions in Acetic Acid Media

The medium in which a reaction occurs can significantly influence its rate and outcome. Acetic acid is a common solvent for reactions involving naphthalene derivatives, such as oxidation. youtube.comjchps.comresearchgate.net

Kinetic studies on the oxidation of naphthalene by potassium permanganate in a 50% aqueous acetic acid solution have shown the reaction to be first-order in both the substrate and the oxidant. jchps.comresearchgate.net The effect of the solvent's dielectric constant suggests that the rate-determining step involves the interaction between an ion and a dipole or between two dipoles. jchps.comresearchgate.net

The distinction between kinetic and thermodynamic control is also critical in the chemistry of naphthalene derivatives. stackexchange.comechemi.com A kinetically controlled reaction yields the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. stackexchange.com A thermodynamically controlled reaction, typically favored at higher temperatures where reactions are reversible, yields the most stable product. stackexchange.comechemi.com In the sulfonation of naphthalene, for instance, the 1-sulfonic acid is the kinetic product, while the 2-sulfonic acid, which is sterically less hindered and therefore more stable, is the thermodynamic product. stackexchange.comechemi.com These principles can be applied to other electrophilic substitutions on naphthalene, where reaction conditions dictate the isomeric composition of the final product.

The thermodynamic parameters for the oxidation of naphthalene in acetic acid have been determined, providing insight into the transition state of the reaction.

Table 1: Thermodynamic Parameters for the Oxidation of Naphthalene in Acetic Acid Medium

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 35.50 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -186.24 | J K⁻¹ mol⁻¹ |

| Free Energy of Activation (ΔG‡) | 91.50 | kJ mol⁻¹ |

Data sourced from kinetic studies of naphthalene oxidation by potassium permanganate in aqueous acetic acid. jchps.com

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 6-bromonaphthalene-1,2-diol (B3190952), both ¹H and ¹³C NMR would be utilized to confirm the substitution pattern on the naphthalene (B1677914) ring.

In the ¹H NMR spectrum, the aromatic protons would appear as a set of coupled multiplets. Based on known spectra of related compounds like 2-bromonaphthalene (B93597) and 6-bromo-2-naphthol (B32079), the chemical shifts can be predicted. chemicalbook.comchemicalbook.com The protons on the ring bearing the hydroxyl groups would be influenced by their electron-donating character, while the bromine atom would have a deshielding effect. The coupling constants (J-values) between adjacent protons would be crucial in assigning their relative positions. For instance, ortho-coupling is typically larger (7-9 Hz) than meta-coupling (1-3 Hz).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. Furthermore, the Nuclear Overhauser Effect (NOE) can be used for conformational analysis. nih.gov For 6-bromonaphthalene-1,2-diol, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space interactions between the hydroxyl protons and nearby aromatic protons, providing insight into the preferred orientation of the diol moiety relative to the naphthalene plane.

Table 1: Predicted ¹H NMR Spectral Data for 6-bromonaphthalene-1,2-diol

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~7.2-7.4 | d (doublet) | J ≈ 8.5-9.0 |

| H-4 | ~7.6-7.8 | d (doublet) | J ≈ 8.5-9.0 |

| H-5 | ~7.8-8.0 | d (doublet) | J ≈ 8.5-9.0 |

| H-7 | ~7.5-7.7 | dd (doublet of doublets) | J ≈ 8.5-9.0, J ≈ 2.0 |

| H-8 | ~7.9-8.1 | d (doublet) | J ≈ 2.0 |

| OH-1 | Variable | br s (broad singlet) | - |

| OH-2 | Variable | br s (broad singlet) | - |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration of Chiral 1,2-Diols

Since the 1,2-diol group can introduce chirality if the molecule is not meso, determining the absolute configuration is critical. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for this purpose. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com

The application of ECD to determine the absolute configuration of 1,2-diols is often facilitated by the Exciton (B1674681) Chirality Method. nih.gov This method requires the presence of at least two interacting chromophores. The inherent chromophore in 6-bromonaphthalene-1,2-diol is the naphthalene ring system itself. However, to apply the exciton chirality method robustly, the diol is typically derivatized with chromophoric groups, such as benzoates or p-bromobenzoates.

The two benzoate (B1203000) chromophores, held in a chiral orientation by the diol backbone, will interact electronically. This interaction results in a characteristic split CD signal, known as a Cotton effect couplet. The sign of this couplet (positive or negative) is directly correlated to the dihedral angle between the two chromophores, and thus to the absolute configuration (R or S) of the chiral centers. Theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) are now routinely used to predict the ECD spectrum for a given configuration, allowing for a confident assignment by comparing the calculated spectrum with the experimental one. nih.gov

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, allowing for the determination of its elemental formula with high confidence. For 6-bromonaphthalene-1,2-diol (C₁₀H₇BrO₂), HRMS would confirm its molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. openstax.org This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Fragmentation analysis provides structural information. Common fragmentation pathways for this molecule would include the loss of water (H₂O), carbon monoxide (CO), and the bromine radical (Br•). libretexts.orgmiamioh.edu The fragmentation of the naphthalene ring would also produce characteristic ions.

HRMS is also invaluable for studying reaction pathways. During the synthesis of 6-bromonaphthalene-1,2-diol, for example, from 6-bromo-2-naphthol via oxidation, HRMS could be used to detect and identify transient intermediates, byproducts, or oxidation products by analyzing the exact masses of components in the reaction mixture over time. cardiff.ac.ukresearchgate.net

Table 2: Predicted Key Mass Fragments for 6-bromonaphthalene-1,2-diol

| m/z (⁷⁹Br / ⁸¹Br) | Fragment Ion | Description |

| 253.96 / 255.96 | [C₁₀H₇BrO₂]⁺ | Molecular Ion (M⁺) |

| 235.95 / 237.95 | [C₁₀H₅BrO]⁺ | Loss of H₂O |

| 226.97 / 228.97 | [C₉H₇BrO]⁺ | Loss of CO from M⁺ |

| 175.05 | [C₁₀H₇O₂]⁺ | Loss of Br radical |

| 147.04 | [C₉H₇O]⁺ | Loss of Br and CO |

| 127.05 | [C₁₀H₇]⁺ | Naphthyl cation (Loss of Br, 2xOH) |

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique would unambiguously determine the connectivity of atoms, bond lengths, bond angles, and torsional angles of 6-bromonaphthalene-1,2-diol.

While a crystal structure for the target compound is not available, data from related structures, such as naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, can provide insights into the expected molecular geometry and packing. researchgate.net The naphthalene core is expected to be nearly planar. The C-Br bond length would be consistent with that of an aryl bromide. The C-O bond lengths of the diol would be typical for phenolic hydroxyl groups.

Table 3: Representative Crystallographic Parameters Based on Analogous Naphthalene Diol Structures

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) if racemic |

| Naphthalene Ring | Largely planar |

| C-C (aromatic) bond lengths | 1.36 - 1.42 Å |

| C-O bond lengths | ~1.37 Å |

| O-H···O Hydrogen Bonds | ~2.7 - 2.9 Å |

| π–π Stacking Distance | ~3.4 - 3.8 Å |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

cannot be completed for the compound "acetic acid;6-bromonaphthalene-1,2-diol" due to the lack of foundational research.

Advanced Derivatization Strategies and Synthetic Applications

Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons from 6-Bromonaphthalene-1,2-diol (B3190952) Precursors

The rigid, planar structure of polycyclic aromatic hydrocarbons (PAHs) imparts unique electronic and photophysical properties, making them a focus of research in organic electronics. nih.gov The synthesis of precisely substituted PAHs is crucial for fine-tuning these properties. 6-Bromonaphthalene-1,2-diol serves as an excellent starting point for constructing larger, functionalized PAHs through various cross-coupling and annulation reactions.

The bromine atom on the naphthalene (B1677914) core is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of new aryl, vinyl, or alkynyl substituents at the 6-position, effectively extending the π-conjugated system. For instance, coupling with boronic acids (Suzuki reaction) can append additional phenyl or other aromatic rings.

Furthermore, the diol functionality can be transformed to facilitate ring-forming reactions. One common strategy involves converting the diol into a more reactive intermediate, such as a cyclic carbonate or a bis-triflate. These derivatives can then undergo intramolecular or intermolecular cyclization reactions to build new fused rings. A notable approach is the development of benzannulation reactions, which provide a regiocontrolled method for synthesizing functionalized chrysenes and other nonlinear PAHs. nih.gov These methods are critical for creating materials with tailored electronic properties, as the structure directly influences performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Table 1: Examples of Cross-Coupling Reactions for PAH Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Naphthyl-Aryl |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Naphthyl-Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, base | Naphthyl-Vinyl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Naphthyl-Aryl/Vinyl |

This table provides a generalized overview of common cross-coupling reactions applicable to aryl bromides like 6-bromonaphthalene-1,2-diol.

Preparation of Functionalized Naphthoquinones and Related Systems for Materials Science

Naphthoquinones are a class of compounds prevalent in many natural products and are known for their redox activity and biological properties. researchgate.net They are also important components in materials science, serving as building blocks for dyes, charge-transfer complexes, and redox-active polymers. The oxidation of the 1,2-diol moiety in 6-bromonaphthalene-1,2-diol provides a direct route to 6-bromo-1,2-naphthoquinone.

This oxidation can be achieved using a variety of reagents, with pyridinium (B92312) chlorochromate (PCC) being a common choice. researchgate.netresearchgate.net The resulting 6-bromo-1,2-naphthoquinone is a versatile intermediate. The bromine atom can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions, while the quinone moiety can participate in Diels-Alder reactions or undergo Michael additions.

For example, functionalized naphthoquinones are key precursors for creating advanced materials. The introduction of specific donor or acceptor groups onto the naphthoquinone scaffold can modulate its electrochemical potential and optical properties. This strategy is employed in the design of new organic semiconductors and materials for energy storage applications. The synthesis of various brominated naphthoquinones from naphthalene derivatives highlights the importance of these intermediates in accessing complex, functionalized systems. researchgate.net

Asymmetric Synthesis Utilizing Chiral Naphthalenediol Derivatives

Chirality is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and chiral catalysts. While 6-bromonaphthalene-1,2-diol is achiral, it can be used as a precursor to synthesize chiral derivatives, most notably those related to the BINOL (1,1'-bi-2-naphthol) family of ligands. These chiral diols are renowned for their application in asymmetric catalysis, where they can coordinate to metal centers to create a chiral environment, enabling high enantioselectivity in a vast number of chemical transformations. mdpi.com

The synthesis of chiral naphthalenediol derivatives can be approached in several ways. One method involves the stereoselective synthesis or resolution of a precursor that is then converted to the desired chiral diol. Alternatively, the diol itself can be derivatized with a chiral auxiliary to separate diastereomers, followed by removal of the auxiliary.

Once obtained, these chiral naphthalenediol derivatives can be employed as ligands in a variety of asymmetric reactions, including:

Asymmetric reductions: Chiral ligands complexed with metals like ruthenium or rhodium can catalyze the enantioselective hydrogenation of ketones and olefins.

Asymmetric oxidations: The Sharpless asymmetric epoxidation, for instance, utilizes a chiral tartrate ester ligand with a titanium catalyst, but similar principles apply to other chiral diol ligands. youtube.com

Asymmetric C-C bond formation: Chiral Lewis acids prepared from these diols can catalyze enantioselective Diels-Alder, aldol, and Michael addition reactions.

The development of planar chiral molecules, such as certain cyclophanes derived from naphthalenediimides, further showcases the versatility of naphthalene-based systems in creating complex chiral architectures. rsc.org

Development of Novel Synthetic Routes for Diverse Organic Scaffolds

The concept of scaffold diversity is central to modern drug discovery and chemical biology, aiming to generate collections of molecules with varied three-dimensional structures. nih.govdntb.gov.ua A versatile starting material like 6-bromonaphthalene-1,2-diol is an ideal platform for developing synthetic routes to diverse organic scaffolds.

The combination of reactive sites—the diol, the bromine atom, and the aromatic ring—allows for divergent synthesis pathways. From this single starting material, a chemist can access a wide array of molecular frameworks.

Key transformation strategies include:

Ring-Opening and Rearrangement: The diol can be cleaved oxidatively (e.g., with periodate) to yield a dialdehyde, which can then undergo subsequent cyclization or condensation reactions to form entirely new heterocyclic systems.

Multicomponent Reactions: The reactive functionalities can participate in multicomponent reactions, where three or more reactants combine in a single step to produce a complex product, rapidly increasing molecular diversity.

Domino Reactions: A sequence of intramolecular reactions can be triggered from a specifically functionalized derivative of the starting diol, leading to the formation of complex polycyclic structures in a highly efficient manner.

By strategically exploiting the reactivity of 6-bromonaphthalene-1,2-diol, researchers can move beyond simple derivatization and construct novel and complex molecular architectures that are otherwise difficult to access. nih.gov This approach is invaluable for generating libraries of compounds for high-throughput screening in the search for new bioactive molecules and functional materials.

Non Clinical Applications and Material Science Relevance

Precursors for Organic Electronic Materials and Optoelectronic Devices

Brominated naphthalene (B1677914) derivatives are foundational in the synthesis of organic semiconductors. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the extension of the π-conjugated system. This is a crucial step in tuning the electronic properties of the material, including the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which govern charge injection and transport in electronic devices.

Naphthalene diimides (NDIs), a class of compounds accessible from naphthalenediol precursors, are widely recognized for their excellent electron-accepting capabilities. bohrium.comnih.gov The introduction of bromine atoms into such structures can further enhance their performance in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov For instance, the high atomic number of bromine can promote intersystem crossing, a property that can be exploited in the design of phosphorescent emitters for OLEDs. mdpi.com The diol functionality of 6-bromonaphthalene-1,2-diol (B3190952) offers a direct route to synthesize such advanced materials, allowing for the creation of complex architectures with tailored optoelectronic characteristics.

Research into organic electronic materials demonstrates that functionalization is key to performance. The ability to create derivatives from precursors like 6-bromonaphthalene-1,2-diol is essential for developing next-generation organic transistors, solar cells, and light-emitting devices. researchgate.netscribd.com

Applications in Advanced Polymer Synthesis and Functional Materials

Naphthalene-based monomers are incorporated into polymers to enhance their thermal stability, mechanical strength, and electronic properties. google.com The diol groups of 6-bromonaphthalene-1,2-diol are particularly suited for step-growth polymerization reactions, such as polycondensation, to form polyesters, polycarbonates, and polyurethanes. These polymers often exhibit high glass transition temperatures and excellent resistance to degradation. researchgate.net

The introduction of naphthalene units into polymer backbones can lead to materials with valuable properties for specific applications. For example, porous polymers synthesized from naphthalene-based building blocks have shown high efficacy in CO2 capture and the adsorption of heavy metals, highlighting their potential in environmental remediation. mdpi.com The bromine atom on the naphthalene ring can be further functionalized post-polymerization, allowing for the creation of functional materials with tailored properties, such as flame retardancy or specific optical characteristics. 2-Acetyl-6-bromonaphthalene, a related compound, is noted for its use as a raw material in the synthesis of polymer compounds.

Use in Chemical Sensors and Probes based on Recognition Properties of Diols

The 1,2-diol (catechol-like) arrangement on the naphthalene core is an excellent binding site for various metal ions and anions. This recognition capability is the foundation for the design of highly selective and sensitive chemical sensors. bohrium.com Naphthalene-based fluorescent probes are a significant area of research, as the naphthalene fluorophore's emission properties are often modulated upon binding of an analyte to the diol group. nih.gov

For instance, a sensor molecule incorporating a naphthalenediol moiety can exhibit a "turn-on" or "turn-off" fluorescent response or a colorimetric change in the presence of a specific ion. rsc.orgnih.gov This allows for the visual or instrumental detection of the target species. The bromine substituent can be used to fine-tune the electronic properties of the naphthalene ring, thereby influencing the sensitivity and selectivity of the sensor. researchgate.net Naphthalene-based polymers have also been developed as fluorescent sensors for the enantioselective recognition of biomolecules. nih.gov The development of poly (diaminonaphthalene) and its derivatives has emerged as a promising avenue for constructing biochemical sensors. researchgate.net

Table 1: Examples of Naphthalene-Based Chemical Sensors

| Sensor Type | Target Analyte | Detection Principle |

|---|---|---|

| Fluorescent Probe | Al³⁺ | Chelation-enhanced fluorescence |

| Colorimetric Chemosensor | Fe²⁺ | "Naked eye" color change from yellow to pink |

Photophysical Properties of Brominated Naphthalenediol Derivatives

The photophysical properties of naphthalene derivatives are of great interest for applications in OLEDs, fluorescent probes, and photosensitizers. photochemcad.com The naphthalene core is inherently fluorescent, and its absorption and emission characteristics can be systematically tuned by the introduction of substituents. mdpi.com

The presence of a bromine atom, a heavy atom, can significantly influence the photophysical pathways of the excited state. The "heavy-atom effect" is known to enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. researchgate.net This can lead to a decrease in fluorescence quantum yield but an increase in the generation of singlet oxygen, a property useful in photodynamic therapy and photocatalysis. Laser flash photolysis studies on some brominated naphthalene derivatives have shown the generation of transient species, indicating complex excited-state behavior. researchgate.net

Conversely, the diol groups can also modulate the photophysical properties through their electron-donating character and their ability to participate in hydrogen bonding with the solvent. The emission spectra of naphthalenediol derivatives can be sensitive to the polarity of their environment. nih.gov Research on related brominated compounds shows that their photophysical properties are distinct from their non-brominated counterparts, often exhibiting lower fluorescence quantum yields but altered photochemical reactivity. researchgate.net

Table 2: General Photophysical Effects of Substituents on Naphthalene Core

| Substituent | Effect on Photophysical Properties |

|---|---|

| Bromine (Heavy Atom) | Enhances intersystem crossing, may decrease fluorescence quantum yield. |

| Diol (-OH groups) | Can act as electron-donating groups, sensitive to solvent polarity and hydrogen bonding. |

Environmental and Biotransformation Studies Non Clinical Focus

Microbial Degradation Pathways of Brominated Naphthalenes and Related Diols

The microbial degradation of naphthalene (B1677914) is a well-studied process that serves as a model for the breakdown of more complex polycyclic aromatic hydrocarbons (PAHs). mdpi.com The degradation is typically initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme catalyzes the oxidation of the aromatic ring, incorporating both atoms of molecular oxygen to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, also known as cis-naphthalene dihydrodiol. nih.gov This initial step is a key dearomatization reaction. acs.org

Following this, a dehydrogenase converts the cis-naphthalene dihydrodiol into 1,2-dihydroxynaphthalene. nih.govnih.gov This diol is a central intermediate that then undergoes aromatic ring cleavage. For brominated naphthalenes, the degradation would be expected to follow a similar initial pathway, leading to a brominated dihydroxynaphthalene intermediate, such as 6-bromo-1,2-dihydroxynaphthalene.

The presence of a halogen substituent, such as bromine, can significantly influence the rate and pathway of degradation. mdpi.com The carbon-bromine bond must be cleaved, a process known as dehalogenation, which can occur either early in the pathway or after ring cleavage. mdpi.com Microbial consortia have proven to be more efficient in the biodegradation of halogenated compounds than single strains, likely due to metabolic complementation. mdpi.com Numerous bacterial species, particularly from the genus Pseudomonas, are known for their ability to degrade naphthalene and its derivatives. frontiersin.orgmdpi.comnih.gov

Dioxygenation: Naphthalene is converted to cis-naphthalene dihydrodiol.

Dehydrogenation: The dihydrodiol is transformed into 1,2-dihydroxynaphthalene.

Ring Cleavage: The dihydroxylated ring is opened by a dioxygenase enzyme.

Downstream Metabolism: The resulting ring-fission product is further metabolized into intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde. nih.gov

In the case of 6-bromonaphthalene-1,2-diol (B3190952), the critical next step would be the enzymatic cleavage of the dihydroxylated ring.

Enzymatic Transformations of Naphthalenediol Substrates

The key enzymatic step following the formation of a dihydroxylated intermediate like 1,2-dihydroxynaphthalene is the cleavage of the aromatic ring. This is catalyzed by dioxygenase enzymes, which are broadly classified as either intradiol or extradiol dioxygenases, depending on where they cleave the ring relative to the hydroxyl groups. ebi.ac.uk

Catechol 2,3-dioxygenases (C23Os) are a well-characterized family of extradiol dioxygenases that cleave the bond adjacent to the hydroxyl groups. ebi.ac.uknih.gov These enzymes contain a ferrous iron (Fe²⁺) center in their active site, which is crucial for catalysis. researchgate.netnih.gov The enzyme from Pseudomonas putida encoded by the TOL plasmid pWW0, for example, catalyzes the ring cleavage of catechol and some substituted catechols. nih.gov

The substrate specificity of these enzymes is a critical factor in their ability to degrade substituted aromatic compounds. While they are highly active towards catechol, their activity can be affected by substituents on the aromatic ring. For instance, substitution at the 4-position of catechol can decrease both the affinity and the activity of the enzyme. researchgate.net Some substituted catechols, like 4-ethylcatechol, can even lead to the inactivation of the wild-type enzyme during catalysis. nih.gov Conversely, halogenated substrates like 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253) can act as potent inhibitors of catechol 2,3-dioxygenase. researchgate.net

The table below presents data on the relative activity of catechol 2,3-dioxygenase from Pseudomonas putida with various substrates, illustrating the impact of ring substitution on enzymatic transformation.

| Substrate | Relative Activity (%) | Michaelis Constant (Km, µM) | Reference |

|---|---|---|---|

| Catechol | 100 | 22.0 | researchgate.net |

| 3-Methylcatechol | ~150 | 10.6 | researchgate.net |

| 4-Methylcatechol | ~60 | Not Reported | researchgate.net |

| 4-Fluorocatechol | ~20 | Not Reported | researchgate.net |

| 4-Chlorocatechol | Inhibitor | Inhibition Constant (Ki) = 50 µM | researchgate.net |

| 3-Chlorocatechol | No Oxidation; Potent Inhibitor | Inhibition Constant (Ki) = 0.14 µM | researchgate.net |

| 4-Ethylcatechol | Weak Activity; Inactivates Enzyme | Not Reported | nih.gov |

This data suggests that a brominated naphthalenediol would be a challenging substrate for a typical catechol 2,3-dioxygenase. The presence and position of the bromine atom could lead to poor binding, low catalytic activity, or even inhibition of the enzyme, potentially making it a rate-limiting step in the complete degradation of the compound. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Bromonaphthalenediol Synthesis

The synthesis of functionalized aromatic compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. researchgate.net Future research in the synthesis of 6-bromonaphthalene-1,2-diol (B3190952) and its precursors will likely focus on more sustainable methodologies.

One major area of development is the replacement of hazardous brominating agents like molecular bromine (Br₂) with safer and more environmentally benign alternatives. nih.govresearchgate.net Traditional bromination methods often involve toxic reagents and can lead to runaway reactions. nih.gov Green approaches include aerobic bromination, which uses oxygen as the oxidant and sources like hydrobromic acid (HBr) or sodium bromide (NaBr) in acetic acid. nih.govacs.org These methods can be chemoselective, allowing for controlled mono- or poly-bromination of aromatic substrates. nih.govacs.org Another sustainable strategy is the in situ generation of bromine in continuous flow reactors, which enhances safety by avoiding the storage and handling of large quantities of Br₂. nih.govresearchgate.net

Furthermore, the dihydroxylation step to produce the 1,2-diol moiety is a target for green innovation. A promising direction is the use of biomimetic catalysts that mimic the action of natural enzymes like naphthalene (B1677914) 1,2-dioxygenase (NDO). udg.eduacs.orgnih.gov NDO is a bacterial enzyme that efficiently catalyzes the syn-dihydroxylation of naphthalene. nih.gov Researchers have developed iron-based catalysts that functionally model NDO, using hydrogen peroxide as a green oxidant to perform dearomative syn-dihydroxylation on naphthalene substrates. udg.eduacs.orgnih.govresearchgate.net These biomimetic systems are highly chemoselective and can operate under mild conditions, offering a significant improvement over traditional methods that may rely on stoichiometric, heavy-metal-based oxidants. acs.org

| Aspect of Synthesis | Traditional Method | Emerging Green Alternative | Key Benefits |

| Bromination | Use of molecular bromine (Br₂) | In situ generation of Br₂ in flow; Aerobic bromination with HBr/O₂ | Enhanced safety, reduced toxicity, waste reduction nih.govnih.gov |

| Dihydroxylation | Stoichiometric heavy metal oxidants (e.g., OsO₄) | Biomimetic iron catalysts with H₂O₂ | Use of non-toxic metals, mild reaction conditions, high chemoselectivity acs.orgnih.gov |

| Solvents | Chlorinated organic solvents | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact, improved process safety rsc.org |

Exploration of Novel Catalytic Systems for Derivatization Reactions

The diol and bromo-substituted naphthalene core of 6-bromonaphthalene-1,2-diol provides multiple sites for further functionalization. Future research will heavily invest in discovering and optimizing novel catalytic systems to achieve site-selective derivatization, a key challenge in the synthesis of complex naphthalene derivatives. researchgate.netexlibrisgroup.com

Transition-metal catalysis is a cornerstone of modern organic synthesis and will continue to be pivotal. bohrium.com Palladium-catalyzed reactions, for instance, have been used for the annulation of bromonaphthalene derivatives to construct larger polycyclic aromatic hydrocarbons (PAHs). rsc.org Rhodium(III)-catalyzed double C-H functionalization offers another powerful route to build condensed arenes from simple aromatic hydrocarbons. thieme-connect.com The development of catalysts that can selectively functionalize the C-H bonds of the naphthalene ring without requiring pre-installed directing groups is a significant area of interest. rsc.org This allows for more direct and atom-economical synthetic routes.

For the derivatization of the diol group, catalysts enabling selective etherification, esterification, or substitution are crucial. Iron-based catalysts, inspired by their biological counterparts, have shown remarkable versatility. For example, iron complexes with sterically demanding ligands can catalyze dihydroxylation with high efficiency by preventing the formation of inactive catalyst species and promoting product release. nih.gov The principles learned from these systems can be applied to design new catalysts for other transformations on the diol moiety. The choice of ligand is critical, as it can dramatically influence the catalyst's activity and selectivity. acs.org

| Catalyst Type | Reaction | Application for Naphthalene Derivatives | Potential Advantage |

| Palladium | Cross-coupling, Annulation | Synthesis of complex PAHs and biaryl compounds rsc.orgresearchgate.net | High efficiency and functional group tolerance |

| Rhodium | C-H Activation/Annulation | Direct formation of fused ring systems thieme-connect.comdntb.gov.ua | High regioselectivity with directing groups |

| Iron (Biomimetic) | Oxidation, Dihydroxylation | Green synthesis of diols and quinones acs.orgresearchgate.net | Low toxicity, mimics natural enzymes |

| Ruthenium | Remote C-H Functionalization | Modular synthesis of multifunctional naphthalenes rsc.org | Access to otherwise difficult-to-reach positions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major technological shift in chemistry. nih.govwikipedia.org These technologies offer enhanced control over reaction parameters, improved safety, and higher reproducibility, making them ideal for the multi-step synthesis and library generation of 6-bromonaphthalene-1,2-diol derivatives. nih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly advantageous for hazardous reactions, such as those involving toxic reagents or highly exothermic processes. youtube.com The in situ generation and immediate consumption of reactive intermediates, like molecular bromine, can be safely managed in a flow system, minimizing risks associated with their accumulation in batch reactors. nih.govresearchgate.net Continuous flow systems also allow for precise control over reaction time, temperature, and mixing, which can lead to higher yields and selectivities. youtube.com This technology is well-suited for the synthesis of PAHs and other complex aromatic systems. acs.orgrsc.org

Automated synthesis platforms combine robotics and software to perform chemical reactions with minimal human intervention. wikipedia.orgmerckmillipore.comsigmaaldrich.com These systems can execute complex, multi-step sequences, including reaction setup, purification, and analysis. nih.govmerckmillipore.com For the exploration of 6-bromonaphthalene-1,2-diol derivatives, an automated platform could rapidly generate a library of new compounds by systematically varying reaction partners and conditions. This high-throughput approach accelerates the discovery of molecules with desired properties, a process that would be prohibitively slow and labor-intensive using manual methods. nih.gov

| Technology | Key Features | Application in Synthesis of Naphthalene Derivatives | Primary Benefits |

| Flow Chemistry | Continuous processing in microreactors, precise control of parameters | Safe handling of hazardous reagents (e.g., bromination), multi-step telescoped reactions nih.govyoutube.com | Enhanced safety, improved yield and selectivity, easy scalability nih.gov |

| Automated Synthesis | Robotic handling, software-controlled reaction sequences, integrated purification | High-throughput synthesis of derivative libraries, rapid reaction optimization merckmillipore.comsigmaaldrich.com | Increased efficiency, high reproducibility, acceleration of discovery process wikipedia.org |

Computational Design and Prediction of Novel Functionalized Naphthalene Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. jeires.com It allows for the in silico design and evaluation of molecules, providing insights into their electronic structure, stability, and potential properties before they are synthesized in the lab. samipubco.comjeires.com This predictive power is crucial for guiding synthetic efforts toward the most promising derivatives of 6-bromonaphthalene-1,2-diol.

DFT calculations can be used to predict a wide range of molecular properties. mdpi.com For naphthalene derivatives, these include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding their electronic and optical properties. samipubco.comtandfonline.com The HOMO-LUMO energy gap, for instance, is a key parameter for designing new materials for organic electronics. samipubco.com Computational methods can also predict spectroscopic properties, such as UV-visible absorption spectra, which can be compared with experimental data to confirm molecular structures. mdpi.com

In the context of designing new functional molecules, DFT can be used to model the interaction between a potential derivative and a biological target or a material surface. jeires.comjeires.com For example, studies have used DFT to investigate the effectiveness of aminonaphthalene derivatives as corrosion inhibitors by calculating their binding energy and electronic interaction with an iron surface. jeires.com Similarly, quantum chemical studies can analyze the aromaticity and reactivity of different parts of the molecule, helping to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This information is invaluable for planning selective derivatization reactions. By pre-screening virtual libraries of compounds, researchers can prioritize the synthesis of candidates with the highest probability of exhibiting the desired functionality, saving significant time and resources.

| Computational Method | Predicted Property | Relevance to Derivative Design |

| DFT Geometry Optimization | Molecular structure, bond lengths, angles | Provides the most stable 3D conformation of a new derivative samipubco.com |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies, energy gap | Predicts electronic behavior, optical properties, and reactivity jeires.comtandfonline.com |

| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra | Aids in the characterization and identification of synthesized compounds mdpi.com |

| Binding Energy Calculations | Interaction strength with surfaces or macromolecules | Screens for applications like corrosion inhibition or drug design jeires.com |

| Fukui Function Analysis | Local reactivity indices | Predicts regioselectivity of chemical reactions on the naphthalene core mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.